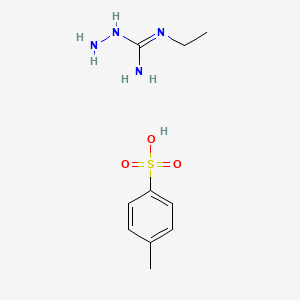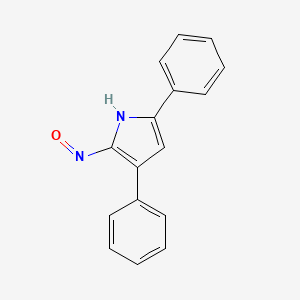
1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid is a chemical compound with the molecular formula C9H16N4O3S. It is known for its unique structure, which combines an amino-ethylguanidine moiety with a methylbenzenesulfonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid typically involves the reaction of 1-amino-2-ethylguanidine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfonic acid groups, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or amine oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted guanidines or sulfonamides
Scientific Research Applications
1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. For example, it may inhibit the activity of certain proteases or kinases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-ethylguanidine hydrochloride: Similar structure but lacks the sulfonic acid group.
4-Methylbenzenesulfonamide: Contains the sulfonic acid group but lacks the guanidine moiety.
1-Amino-2-ethylguanidine nitrate: Similar structure but with a different counterion.
Uniqueness
1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid is unique due to its combination of an amino-ethylguanidine moiety with a methylbenzenesulfonic acid group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
CAS No. |
138551-23-2 |
|---|---|
Molecular Formula |
C10H18N4O3S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
1-amino-2-ethylguanidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C3H10N4/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-6-3(4)7-5/h2-5H,1H3,(H,8,9,10);2,5H2,1H3,(H3,4,6,7) |
InChI Key |
RGVXUAPFZTZKNT-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(N)NN.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)






![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)



![1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl-](/img/structure/B14278784.png)
